(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid
Overview
Description
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and a methylureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method utilizes dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which is then further reacted to introduce the tert-butyl and methylureido groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl group plays a crucial role in stabilizing the compound and facilitating its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Widely used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl esters:
Uniqueness
(S)-2-(3-(tert-Butyl)-3-methylureido)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZXJCRZPKUAAJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)N(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674022 | |
Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681809-31-4 | |
Record name | N-[tert-Butyl(methyl)carbamoyl]-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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